Tris(4-tert-butylphenyl)gallane
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Overview
Description
Tris(4-tert-butylphenyl)gallane is an organogallium compound with the chemical formula Ga(C6H4C(CH3)3)3
Preparation Methods
Synthetic Routes and Reaction Conditions
Tris(4-tert-butylphenyl)gallane can be synthesized through the reaction of gallium trichloride with 4-tert-butylphenylmagnesium bromide. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Anhydrous ether or tetrahydrofuran (THF).
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of reagents to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
Tris(4-tert-butylphenyl)gallane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form gallium oxide derivatives.
Reduction: It can be reduced to form lower oxidation state gallium compounds.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents or other electrophiles in the presence of a catalyst.
Major Products Formed
Oxidation: Gallium oxide derivatives.
Reduction: Lower oxidation state gallium compounds.
Substitution: Various substituted gallium compounds depending on the reagents used.
Scientific Research Applications
Tris(4-tert-butylphenyl)gallane has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organogallium compounds and as a catalyst in organic reactions.
Materials Science: Employed in the development of advanced materials, such as gallium-based semiconductors and thin films.
Biology and Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent due to its unique properties.
Industry: Utilized in the production of high-purity gallium compounds for electronic and optoelectronic applications.
Mechanism of Action
The mechanism of action of tris(4-tert-butylphenyl)gallane involves its interaction with molecular targets through its gallium center. The compound can coordinate with various ligands, facilitating catalytic reactions or forming stable complexes. The pathways involved include:
Coordination Chemistry: Formation of coordination complexes with ligands.
Catalysis: Acting as a catalyst in organic transformations by providing a reactive gallium center.
Comparison with Similar Compounds
Similar Compounds
- Tris(2,4-di-tert-butylphenyl)phosphite
- Tris(4-tert-butylphenyl)phosphate
- Tris(2,4-di-tert-butylphenyl)phosphate
Uniqueness
Tris(4-tert-butylphenyl)gallane is unique due to its gallium center, which imparts distinct chemical properties compared to its phosphorus analogs. Its ability to form stable complexes and act as a catalyst in various reactions sets it apart from similar compounds.
Properties
CAS No. |
58447-98-6 |
---|---|
Molecular Formula |
C30H39Ga |
Molecular Weight |
469.4 g/mol |
IUPAC Name |
tris(4-tert-butylphenyl)gallane |
InChI |
InChI=1S/3C10H13.Ga/c3*1-10(2,3)9-7-5-4-6-8-9;/h3*5-8H,1-3H3; |
InChI Key |
DFSBCHZSOZVINC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)[Ga](C2=CC=C(C=C2)C(C)(C)C)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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